molecular formula C20H17ClN2OS B2615013 3-chloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 683777-88-0

3-chloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2615013
CAS No.: 683777-88-0
M. Wt: 368.88
InChI Key: IWGGVEUTMGAHIJ-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide is a synthetic compound designed for pharmacological research, integrating two bioactive chemical motifs: a benzamide-substituted thiazole and a tetrahydronaphthalene (tetralin) system. The thiazole nucleus is a privileged scaffold in medicinal chemistry, with extensive literature demonstrating that derivatives containing it exhibit significant anti-inflammatory properties by modulating key inflammatory pathways. Research indicates that such thiazole derivatives can act as potent inhibitors of enzymes like lipoxygenase (LOX) and cyclooxygenase (COX), particularly the COX-2 isoform, which plays a critical role in inflammation . The incorporation of the 5,6,7,8-tetrahydronaphthalen-2-yl group at the 4-position of the thiazole ring is a strategic feature intended to confer potential anticancer activity. The tetralin structure is a recognized pharmacophore present in several clinically used chemotherapeutic agents, such as the anthracycline antibiotics, which function as DNA intercalators . Furthermore, studies on novel thiazoline-tetralin hybrid molecules have shown that such compounds can induce apoptosis (programmed cell death) and inhibit DNA synthesis in human cancer cell lines, including breast adenocarcinoma (MCF-7) and lung carcinoma (A549) . The specific substitution pattern of this compound suggests it is a valuable candidate for investigating its efficacy in models of inflammation and oncology, providing researchers with a tool to explore the synergistic effects of combining these two pharmacologically active moieties.

Properties

IUPAC Name

3-chloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2OS/c21-17-7-3-6-16(11-17)19(24)23-20-22-18(12-25-20)15-9-8-13-4-1-2-5-14(13)10-15/h3,6-12H,1-2,4-5H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGGVEUTMGAHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Attachment of the Tetrahydronaphthalene Moiety: This step involves the alkylation of the thiazole ring with a tetrahydronaphthalene derivative, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Formation of the Benzamide Core: The final step involves the acylation of the substituted thiazole with 3-chlorobenzoyl chloride in the presence of a base like triethylamine (TEA) or pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide core, potentially converting it to an amine.

    Substitution: The chloro group on the benzamide can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-chloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide can exhibit significant anticancer properties. For instance, thiazole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study:
A study on thiazole derivatives demonstrated that specific modifications to the thiazole structure could enhance anticancer activity against human breast adenocarcinoma cell lines (MCF7) using assays like Sulforhodamine B . This suggests that similar modifications could be explored for this compound.

Antimicrobial Properties

The compound may also possess antimicrobial properties due to the presence of the thiazole ring. Thiazoles are known to exhibit activity against various bacterial and fungal strains .

Case Study:
Research on thiazole derivatives has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compounds were evaluated using turbidimetric methods, revealing significant inhibition of microbial growth . This highlights the potential for this compound as a lead compound in developing new antimicrobial agents.

Acetylcholinesterase Inhibition

Another area of application is in the inhibition of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer’s disease. Compounds with similar structures have shown promising AChE inhibitory activity .

Case Study:
Research on related compounds demonstrated effective inhibition of AChE with IC50 values indicating strong potential for therapeutic applications . The molecular docking studies provided insights into binding interactions that could be relevant for designing effective inhibitors based on the structure of this compound.

Comparative Analysis of Related Compounds

A comparative analysis of structurally related compounds reveals how variations in substituents can lead to significant differences in biological activity and chemical properties:

Compound NameStructural FeaturesBiological Activity
This compoundChlorine at meta positionPotential anticancer and antimicrobial activity
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideBromine substitutionAntimicrobial and antiproliferative properties
4-(benzo[d]thiazole-2-yl)phenolsCoumarin coreAChE inhibition for Alzheimer's treatment

This table illustrates how modifications can tailor biological activities while retaining core structural features that enhance pharmacological efficacy.

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The benzamide core may also interact with specific receptors, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues with Thiazole Cores

Dichlorinated Thiazole Derivatives

The compound 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide () shares the thiazole core and benzamide substituent but differs in chlorine substitution (2,4-dichloro vs. 3-chloro). The additional chlorine in the 2,4-dichloro derivative increases electron-withdrawing effects, which may alter binding affinity or metabolic stability compared to the target compound .

Multifunctional Thiazole Derivatives

BT8 (), a benzothiazol-2-amine derivative, incorporates multiple chlorine atoms (6-chloro, 3-chloro, and 2,4-dichlorophenyl groups). Its IR spectrum shows characteristic C-Cl stretching at 693 cm⁻¹, a feature expected in the target compound as well. However, BT8’s complex substitution pattern may reduce solubility compared to the simpler 3-chloro substituent in the target compound .

Oxadiazole-Based Analogues

Substituted Benzamide Oxadiazoles

Compounds 6–16 () feature a 1,3,4-oxadiazole core instead of thiazole. For example:

  • Compound 6 : 3-Trifluoromethylbenzamide substituent (yield: 15%, purity: 95.5%) .
  • Compound 15 : 4-Chlorobenzamide substituent (yield: 57%, purity: 95.3%) .

The oxadiazole core, being more electron-deficient than thiazole, may reduce π-π stacking interactions in biological targets. The target compound’s thiazole core, with a sulfur atom, could enhance hydrogen bonding or metal coordination.

Antimicrobial Oxadiazoles

OZE-I , OZE-II , and OZE-III () are 1,3,4-oxadiazole derivatives with cyclopropanecarboxamide, sulfonyl benzamide, and pentanamide groups, respectively. OZE-I and OZE-II exhibit antimicrobial activity against Staphylococcus aureus, suggesting that the target compound’s benzamide-thiazole scaffold may similarly confer antimicrobial properties .

Substituent Effects on Physicochemical Properties

Compound Core Substituent Yield (%) Purity (%) Key Features
Target Compound Thiazole 3-Chlorobenzamide - - Lipophilic, potential H-bonding
2,4-Dichloro-N-(thiazol-2-yl)benzamide Thiazole 2,4-Dichlorobenzamide - - Higher electron withdrawal
Compound 15 Oxadiazole 4-Chlorobenzamide 57 95.3 High yield, moderate purity
OZE-I Oxadiazole Cyclopropanecarboxamide - - Antimicrobial activity
  • Chlorine Position : The 3-chloro substituent in the target compound may offer a balance between steric hindrance and electronic effects compared to 2,4-dichloro or 4-chloro analogues.
  • Heterocycle Choice : Thiazoles generally exhibit better metabolic stability than oxadiazoles due to reduced susceptibility to hydrolysis.

Biological Activity

3-chloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is structurally complex, integrating a thiazole moiety with a tetrahydronaphthalene substituent and a benzamide core. The biological activity of this compound is primarily attributed to its interactions with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

\text{Molecular Formula C 19}H_{16}ClN_{3}O_{2}}

Anticancer Properties

Research indicates that compounds containing thiazole and benzamide structures often exhibit anticancer properties. The thiazole ring is known for its role in inhibiting various kinases involved in cancer progression. For instance:

  • Inhibition of RET Kinase : Similar compounds have shown promise as RET kinase inhibitors, which are crucial for certain types of cancers. A related study demonstrated that thiazole-integrated benzamides effectively inhibited RET kinase activity both at the molecular and cellular levels .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Binding Affinity : The compound may interact with specific receptors or enzymes involved in cell signaling pathways.
  • Cell Proliferation Inhibition : Studies have shown that similar compounds can significantly reduce cell proliferation in cancer cell lines by inducing apoptosis or cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the Structure-Activity Relationship (SAR) is crucial for optimizing the biological activity of this compound. The presence of the chlorine atom at the meta position of the benzamide may enhance its reactivity and binding affinity compared to other halogenated derivatives.

Compound Name Structural Features Biological Activity
This compoundChlorine at meta positionPotential anticancer activity
N-(5-(4-chlorophenyl)-1,3-thiazol-2-yl)-2-methylbenzamideDifferent aromatic substituentsVarying receptor binding profiles
4-chloro-benzamides with oxadiazoleOxadiazole ring presentModerate to high kinase inhibition

Case Studies and Research Findings

  • Antitumor Activity : In a study focusing on thiazole derivatives, compounds similar to this compound showed IC50 values indicating strong antiproliferative effects against various cancer cell lines .
  • Inflammatory Response Modulation : Compounds with similar structural motifs have been investigated for their anti-inflammatory properties. Their ability to modulate pathways associated with inflammation suggests potential therapeutic applications in inflammatory diseases.

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